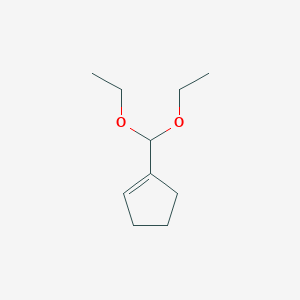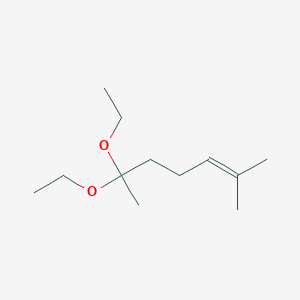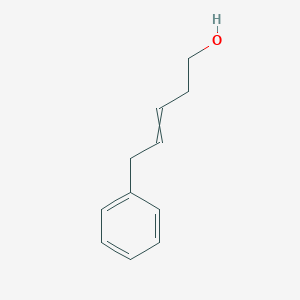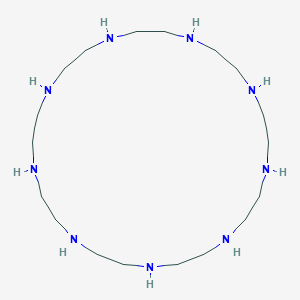
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide is a complex organic compound with a unique structure that includes cyanoethyl and methylpropyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide typically involves the reaction of 2-cyanoethyl groups with a propanediamide core. The reaction conditions often require specific catalysts and controlled environments to ensure the correct attachment of the cyanoethyl and methylpropyl groups. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and purity of the final product. Safety measures are crucial due to the potential hazards associated with the reactants and the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved .
Scientific Research Applications
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: It may be used in the study of biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide involves its interaction with specific molecular targets and pathways. The cyanoethyl and methylpropyl groups may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other propanediamides with different substituents, such as:
- 2,2-Bis(2-cyanoethyl)-N,N’-dipropylpropanediamide
- Phenylboronic acid
Uniqueness
What sets 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(2-methylpropyl)propanediamide apart is its specific combination of cyanoethyl and methylpropyl groups, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
59709-17-0 |
|---|---|
Molecular Formula |
C17H28N4O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,2-bis(2-cyanoethyl)-N,N'-bis(2-methylpropyl)propanediamide |
InChI |
InChI=1S/C17H28N4O2/c1-13(2)11-20-15(22)17(7-5-9-18,8-6-10-19)16(23)21-12-14(3)4/h13-14H,5-8,11-12H2,1-4H3,(H,20,22)(H,21,23) |
InChI Key |
QEFCVZQMOBFWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(CCC#N)(CCC#N)C(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)



![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)




![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
